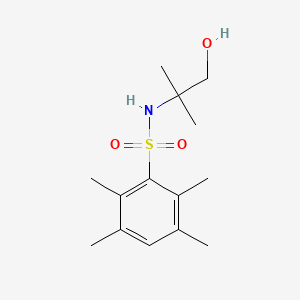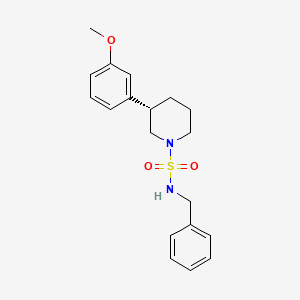![molecular formula C27H32N2O3 B5494320 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5494320.png)
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide, also known as AEB071, is a small molecule inhibitor that selectively targets protein kinase C (PKC) isozymes. PKC isozymes are involved in various cellular signaling pathways and play a crucial role in the regulation of cellular processes such as proliferation, differentiation, and survival. AEB071 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various diseases.
作用机制
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide selectively targets PKC isozymes and inhibits their activity by binding to the ATP-binding site of the enzyme. PKC isozymes are involved in various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting PKC isozymes, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide can modulate cellular processes such as proliferation, differentiation, and survival, leading to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to inhibit the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to suppress the immune response by inhibiting the activation and proliferation of T cells. In transplant rejection, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been shown to prevent the rejection of transplanted organs by inhibiting the activation and proliferation of T cells.
实验室实验的优点和局限性
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has several advantages for lab experiments, including its high selectivity for PKC isozymes, its ability to penetrate the cell membrane, and its low toxicity. However, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
Several future directions for the research and development of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide have been proposed, including its potential applications in combination therapy with other anticancer drugs, its use as an immunosuppressive agent in organ transplantation, and its potential for the treatment of autoimmune diseases. Further studies are needed to fully understand the therapeutic potential of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide and its mechanisms of action in various diseases.
合成方法
The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide involves the condensation of 2-(1-adamantylamino)-2-oxoethylamine with 2-bromo-1-(4-fluorophenyl)ethanone to obtain the intermediate compound, followed by the reaction with N-(1-phenylethyl)benzamide to yield 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide. The synthesis of 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been reported in several studies and can be achieved through a multistep process.
科学研究应用
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and transplant rejection. In preclinical studies, 2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the immune response in autoimmune diseases, and preventing transplant rejection.
属性
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18(22-7-3-2-4-8-22)28-26(31)23-9-5-6-10-24(23)32-17-25(30)29-27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,18-21H,11-17H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPFNJEARGBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-ylcarbamoylmethoxy)-N-(1-phenyl-ethyl)-benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-ethoxyethoxy)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5494239.png)
![ethyl {1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5494241.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5494251.png)

![N~2~-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5494274.png)
![9-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5494283.png)


![6-methoxy-3-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}quinolin-2(1H)-one](/img/structure/B5494302.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-3-piperidinecarboxamide](/img/structure/B5494308.png)
![methyl {[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5494312.png)
![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)